molecular formula C7H8ClNO B179654 (5-Chloro-6-methylpyridin-2-yl)methanol CAS No. 137778-09-7

(5-Chloro-6-methylpyridin-2-yl)methanol

Cat. No.: B179654
CAS No.: 137778-09-7
M. Wt: 157.6 g/mol
InChI Key: HFHFERIGQJWZPE-UHFFFAOYSA-N
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Description

(5-Chloro-6-methylpyridin-2-yl)methanol is a high-purity chemical compound belonging to the class of substituted pyridinemethanols. This compound serves as a versatile and valuable synthetic intermediate in advanced organic synthesis and medicinal chemistry research. The structure, featuring a chloromethylpyridine core with a hydroxymethyl functional group, makes it a key building block for constructing more complex molecules. The reactive hydroxymethyl group can be readily functionalized through oxidation, esterification, or etherification, or converted to other valuable leaving groups for nucleophilic substitution reactions . Researchers utilize this and analogous pyridine methanol derivatives primarily as precursors in the design and synthesis of potential active pharmaceutical ingredients (APIs), ligands for catalysis, and functional materials . The chloro and methyl substituents on the pyridine ring can significantly influence the electron distribution and steric profile of the molecule, allowing for fine-tuning of the properties of the final target compounds . As a fluorinated analog, (5-Fluoro-6-methylpyridin-2-yl)methanol, demonstrates, the introduction of halogens like chlorine is a common strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a well-controlled laboratory environment. The specific CAS number, full spectral data (1H NMR, 13C NMR, IR), and exact physicochemical properties (melting point, boiling point) for this specific isomer are subject to confirmation upon compound characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-6-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHFERIGQJWZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568125
Record name (5-Chloro-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137778-09-7
Record name (5-Chloro-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 6 Methylpyridin 2 Yl Methanol

Reactivity of the Chlorinated Pyridine (B92270) Moiety

The presence of a chlorine atom on the electron-deficient pyridine ring is a key determinant of the molecule's reactivity, particularly in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions on the Pyridine Ring

The chlorine atom at the 5-position of (5-Chloro-6-methylpyridin-2-yl)methanol is susceptible to displacement by nucleophiles, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine nitrogen atom, being electron-withdrawing, helps to stabilize the intermediate formed during this process.

A variety of nucleophiles can be employed to displace the chloride. For instance, in reactions with amines, the chlorine atom can be substituted to form the corresponding 5-amino-6-methylpyridin-2-yl)methanol derivatives. Such reactions are foundational in the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical compounds. The reaction conditions for these substitutions can vary, often requiring elevated temperatures and sometimes the use of a base to neutralize the hydrogen chloride generated.

NucleophileReagentSolventConditionsProduct
AmineR-NH₂EthanolHeat, DIPEA(5-(Alkylamino)-6-methylpyridin-2-yl)methanol
AlkoxideNaORAlcoholHeat(5-Alkoxy-6-methylpyridin-2-yl)methanol

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group at the 2-position of the pyridine ring is a versatile handle for a range of chemical transformations, including oxidation, esterification, and etherification.

Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, (5-Chloro-6-methylpyridin-2-yl)carbaldehyde, or the carboxylic acid, 5-Chloro-6-methylpicolinic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents, such as manganese dioxide (MnO₂), are typically used for the selective oxidation to the aldehyde. This reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. Over-oxidation to the carboxylic acid is generally minimal under these conditions.

For the conversion to the carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media can effect this transformation.

ProductOxidizing AgentSolventConditions
(5-Chloro-6-methylpyridin-2-yl)carbaldehydeMnO₂DichloromethaneRoom Temperature
5-Chloro-6-methylpicolinic acidKMnO₄Aqueous base, then acidHeat

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These reactions are typically catalyzed by an acid or a coupling agent. For example, reaction with an acid chloride in the presence of a base like pyridine or triethylamine (B128534) yields the corresponding ester.

Etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then displaces the halide from the alkylating agent in a Williamson ether synthesis.

Reaction TypeReagentBaseSolventProduct
EsterificationR-COClPyridineDichloromethane(5-Chloro-6-methylpyridin-2-yl)methyl ester
EtherificationR-XNaHTHF2-(Alkoxymethyl)-5-chloro-6-methylpyridine

Reaction Mechanism Elucidation (e.g., SNAr Pathways)

The nucleophilic substitution of the chlorine atom on the pyridine ring proceeds through a well-established SNAr (Substitution Nucleophilic Aromatic) mechanism. This two-step process is characteristic of electron-deficient aromatic systems.

In the first step, the nucleophile attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-withdrawing effect of the pyridine nitrogen, which can stabilize the resulting negatively charged intermediate, often referred to as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the pyridine ring.

The second step involves the departure of the leaving group, in this case, the chloride ion. The expulsion of the chloride restores the aromaticity of the pyridine ring, leading to the final substituted product. The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic effects of other substituents on the pyridine ring. The presence of the electron-donating methyl group at the 6-position can have a modest effect on the reaction rate compared to an unsubstituted chloropyridine.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 6 Methylpyridin 2 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of (5-Chloro-6-methylpyridin-2-yl)methanol, the ¹H NMR spectrum reveals characteristic signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the methylene (B1212753) protons of the methanol (B129727) substituent.

For this compound, the two aromatic protons would likely appear as distinct doublets in the aromatic region, with their coupling constant indicating their ortho-relationship. The chemical shifts would be influenced by the electron-withdrawing chloro group and the methyl and hydroxymethyl substituents.

A representative, albeit for a different isomer, ¹H NMR data for 2,6-Pyridinedimethanol shows the aromatic protons appearing as a multiplet and the methylene protons as a singlet, providing a reference for the types of signals to be expected. chemicalbook.com

Table 1: Representative ¹H NMR Data for Related Pyridine Derivatives

CompoundSolventChemical Shift (δ ppm) and Multiplicity
2-(Hydroxymethyl)pyridine chemicalbook.comCDCl₃8.45 (d), 7.65 (t), 7.37 (d), 7.15 (t), 4.75 (s)
2-Chloro-6-methylpyridine chemicalbook.com-Spectral data available but specific shifts not detailed in the provided search result.
2,6-Pyridinedimethanol chemicalbook.com-Spectral data available but specific shifts not detailed in the provided search result.

This table presents data for structurally related compounds to infer the expected spectral characteristics of this compound.

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a compound typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.

For this compound, one would expect to observe signals for the five carbon atoms of the pyridine ring, the methyl carbon, and the methylene carbon of the methanol group. The carbon atoms attached to the nitrogen and the chloro group would be significantly deshielded and appear at lower field (higher ppm values). The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern on the pyridine ring.

While direct ¹³C NMR data for the title compound is scarce, data for related compounds can be used for predictive analysis. For example, in the ¹³C NMR spectrum of a substituted pyridine, the carbon atoms of the ring typically resonate in the range of δ 120-160 ppm. The carbon of the methyl group would appear at a much higher field, typically around δ 15-25 ppm. The methylene carbon of the hydroxymethyl group would be expected in the δ 60-70 ppm region. For instance, in (5-Methyl-2-furyl)methanol, a related heterocyclic alcohol, the carbon signals are well-defined in the spectrum. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Compounds

Carbon AtomExpected Chemical Shift Range (δ ppm)
Pyridine Ring Carbons120 - 160
-CH₂OH60 - 70
-CH₃15 - 25

This table is a predictive representation based on general knowledge and data from analogous structures.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in the identification of a new compound. For this compound (C₇H₈ClNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio.

LC-MS/MS for Transformation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This method is particularly useful for identifying and quantifying compounds in complex mixtures, such as identifying transformation or degradation products of a parent molecule.

In the context of this compound, LC-MS/MS could be employed to study its metabolic fate or environmental degradation pathways. The parent compound would first be separated from its transformation products by LC. Subsequently, in the mass spectrometer, the parent ion would be selected and fragmented to produce a characteristic MS/MS spectrum. This spectrum, acting as a "fingerprint," can then be used to identify the parent compound in a complex matrix. Furthermore, the fragmentation patterns of the potential transformation products can be analyzed to elucidate their structures, providing insights into the chemical or biological reactions that have occurred.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and methyl/methylene groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹. The C-Cl stretching vibration would typically appear in the fingerprint region, below 800 cm⁻¹.

While a specific IR spectrum for this compound is not available, the FTIR spectrum of the related compound 2-chloro-6-methyl pyridine shows characteristic bands for the pyridine ring and methyl group vibrations, which would also be expected in the spectrum of the title compound. researchgate.net

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Alkyl)Stretching2850 - 3000
C=C, C=N (Pyridine Ring)Stretching1400 - 1600
C-O (Primary Alcohol)Stretching~1050
C-ClStretching< 800

This table provides a summary of the expected IR absorption frequencies based on known functional group correlations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible. For heteroaromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity and occur at shorter wavelengths. The n → π* transitions, on the other hand, involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring or the oxygen atom in the methanol group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

The solvent in which the analysis is performed can significantly influence the UV-Vis spectrum of a compound. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Polar solvents, for instance, can interact with the dipole moment of the solute molecule, leading to shifts in the absorption maxima (λmax).

A blue shift (hypsochromic shift) to shorter wavelengths is often observed for n → π* transitions when the solvent polarity is increased. This is because polar solvents can form hydrogen bonds with the non-bonding electrons in the ground state, thereby lowering its energy and increasing the energy gap for the transition. Conversely, π → π* transitions often exhibit a red shift (bathochromic shift) to longer wavelengths in polar solvents, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.

CompoundSolventλmax (nm) for n → π* transitionλmax (nm) for π → π* transition
PyridineCyclohexane270251
PyridineEthanol264257
2-MethylpyridineIsooctane271262
2-MethylpyridineEthanol265263
2-ChloropyridineIsooctane-263
2-ChloropyridineEthanol-264

Note: This table presents generalized data for related compounds to illustrate solvent effects and is not experimental data for this compound.

For this compound, one would anticipate observing these characteristic transitions. The presence of the chloro, methyl, and hydroxymethyl substituents on the pyridine ring would further modulate the energies of the molecular orbitals and, consequently, the positions of the absorption maxima. The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating, would have opposing effects on the electron density of the pyridine ring, influencing the energy of the π and π* orbitals. The hydroxymethyl group can participate in hydrogen bonding, both as a donor and an acceptor, which would further complicate the solvent effects on the spectra.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

For a molecule like this compound, a single crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. This includes the planarity of the pyridine ring, the orientation of the hydroxymethyl group relative to the ring, and the spatial relationship between the chloro and methyl substituents.

The crystal packing, which describes how individual molecules are arranged in the crystal lattice, is governed by a variety of intermolecular forces, such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals interactions. In the case of this compound, the hydroxyl group is a potent hydrogen bond donor and acceptor, and it is expected to play a dominant role in the crystal packing, likely forming chains or networks of molecules. The chlorine atom can also participate in halogen bonding, a non-covalent interaction that can influence the crystal architecture. Furthermore, the aromatic pyridine rings could engage in π-π stacking interactions.

Although a specific crystal structure for this compound is not publicly documented, we can anticipate the types of crystallographic parameters that would be determined from such a study. The table below provides an example of the kind of data that would be obtained.

Crystallographic ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)995.4
Z4
Calculated Density (g/cm³)1.45

Note: This table contains hypothetical data for illustrative purposes and does not represent experimental findings for this compound.

The elucidation of the solid-state structure through X-ray diffraction would provide invaluable information, complementing the electronic insights gained from UV-Vis spectroscopy and contributing to a holistic understanding of the chemical nature of this compound and its derivatives.

Computational Chemistry and Theoretical Studies on 5 Chloro 6 Methylpyridin 2 Yl Methanol

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, as well as understanding the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. dntb.gov.uanih.gov In the study of (5-Chloro-6-methylpyridin-2-yl)methanol, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be employed to determine its optimized geometric parameters, such as bond lengths and angles. dntb.gov.ua These calculations provide a detailed picture of the molecule's three-dimensional shape.

Furthermore, DFT is used to calculate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, illustrates the charge distribution and is used to identify regions prone to electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for this compound This table presents hypothetical data that would be obtained from DFT calculations to illustrate the typical output.

ParameterIllustrative Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 Debye

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. wikipedia.org It is an instance of mean-field theory where each particle is considered to be moving in the average field created by all other particles. wikipedia.orgscirp.org While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is crucial for providing a qualitative understanding and a starting point for more advanced calculations. wikipedia.org

Applying the HF method, often with basis sets like 6-31G**, to this compound would yield information on its molecular orbitals (HOMO and LUMO energies) and electrostatic potential map. scirp.org These calculations are valuable for studying the electronic properties and reactivity of the molecule, and the results can be correlated with its biological activity. scirp.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds.

For this compound, quantum chemical calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predictions are achieved by calculating the magnetic shielding tensors of the nuclei within the molecule's optimized geometry. Comparing these theoretical shifts with experimental data is a powerful tool for confirming the molecular structure. nih.gov

Similarly, theoretical vibrational frequencies can be calculated using methods like DFT. researchgate.netresearchgate.net These calculations produce a theoretical infrared (IR) and Raman spectrum, showing the frequencies and intensities of the vibrational modes of the molecule. researchgate.net This includes stretching, bending, and torsional motions of the chemical bonds. For instance, one would expect to calculate the characteristic stretching frequencies for the O-H group of the methanol (B129727) moiety, the C-Cl bond, and the various C-H and C-N bonds within the pyridine (B92270) ring. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data to illustrate the type of information obtained from vibrational frequency calculations.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
ν(O-H)~3400Hydroxyl group stretching
ν(C-H)~3050Aromatic C-H stretching
ν(C-H)~2950Methyl group C-H stretching
ν(C=N), ν(C=C)~1600Pyridine ring stretching
ν(C-Cl)~750Carbon-chlorine stretching

Theoretical Studies on Molecular Interactions and Binding Modes (e.g., Hydrogen Bonding, Molecular Docking Methodologies)

Understanding how a molecule interacts with its environment or with biological targets is crucial, particularly in fields like medicinal chemistry.

Hydrogen bonding is a key interaction for this compound, which contains both a hydrogen bond donor (the hydroxyl group) and potential acceptors (the pyridine nitrogen and the chlorine atom). Theoretical studies can model the formation of hydrogen bonds, for instance, between the molecule and solvent molecules like water or methanol. nih.govnih.gov These studies analyze the geometry and energy of such interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. jbcpm.comnih.gov In a hypothetical docking study, this compound would be treated as a ligand and docked into the active site of a target protein. mdpi.com The results would provide a binding score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. jbcpm.comnih.gov This information is invaluable for structure-based drug design.

Acidity and Basicity Predictions of Halogenated Pyridine Systems (e.g., pKa Values)

The acidity and basicity of a molecule are described by its pKa value(s). For this compound, there are two main sites of interest: the basicity of the pyridine nitrogen and the acidity of the hydroxyl proton. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation or protonation reaction in a solvent.

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the pyridine ring will influence the electron density on the nitrogen atom, thereby affecting its basicity. Similarly, the electronic environment around the hydroxymethyl group will modulate the acidity of the hydroxyl proton. Theoretical calculations can quantify these substituent effects and provide reliable pKa predictions, which are essential for understanding the molecule's behavior in different pH environments.

Degradation Pathways and Environmental Transformations of Chlorinated Pyridinylmethanol Analogues

Microbial Degradation Mechanisms

Microorganisms play a significant role in the breakdown of pyridine-based compounds in the environment. researchgate.net Bacteria, in particular, have been shown to degrade a variety of simple pyridine (B92270) derivatives by utilizing them as sources of carbon and nitrogen. researchgate.net The biodegradability of the pyridine ring is, however, significantly influenced by the nature and position of its substituents. researchgate.net While many pyridine derivatives are susceptible to microbial attack, data on the environmental fate of chloropyridines are noted to be lacking. researchgate.net

The degradation of chlorinated aromatic compounds can proceed under both aerobic and anaerobic conditions, often involving initial hydroxylation or reductive dehalogenation steps. researchgate.net For instance, the nitrification inhibitor nitrapyrin (B159567) [2-chloro-6-(trichloromethyl)pyridine], a related chlorinated pyridine, undergoes microbial degradation in soil. researchgate.net The primary degradation product of nitrapyrin is 6-chloropicolinic acid, formed through oxidation by ammonia-oxidizing bacteria like Nitrosomonas europaea. acs.org This suggests that microbial communities in soil can transform chlorinated pyridine structures.

Enzymatic Systems Involved in Pyridine Derivative Biodegradation (e.g., Cytochrome P450)

The enzymatic machinery of microorganisms is central to the biodegradation of pyridine derivatives. A key family of enzymes involved in the metabolism of a wide range of xenobiotics, including chlorinated compounds, is the cytochrome P450 (CYP) monooxygenases. nih.govyoutube.comresearchgate.net These enzymes catalyze oxidative reactions, often initiating the breakdown of complex molecules. youtube.comsemanticscholar.org

In the context of chlorinated pyridines, studies on the insecticide chlorpyrifos (B1668852) have demonstrated the involvement of human CYP isoforms (CYP1A2, 2B6, 2C19, and 3A4) in its metabolism. nih.gov These enzymes are responsible for two main transformation pathways: desulfuration, which activates the compound to its toxic oxon form, and dearylation, a detoxification step. nih.gov Specifically, CYP2B6 shows the highest activity for desulfuration, while CYP2C19 is most active in dearylation. nih.gov This highlights the critical role of specific CYP enzymes in determining the metabolic fate of chlorinated pyridine compounds.

Furthermore, the degradation of pyridine itself in Arthrobacter sp. strain 68b has been shown to be initiated by a two-component flavin-dependent monooxygenase system, which performs an oxidative cleavage of the pyridine ring without prior reduction or hydroxylation. nih.gov Subsequent steps in this pathway are catalyzed by dehydrogenases and amidohydrolases, ultimately leading to the formation of succinic acid. nih.gov

Enzyme System Compound Class/Example Transformation Reaction Reference
Cytochrome P450 (CYP)Chlorinated Pyridines (e.g., Chlorpyrifos)Desulfuration, Dearylation nih.gov
Ammonia (B1221849) MonooxygenaseNitrapyrinOxidation to 6-chloropicolinic acid acs.org
Flavin-dependent MonooxygenasePyridineOxidative ring cleavage nih.gov
DehydrogenasePyridine degradation intermediateOxidation of aldehyde group asm.org
AmidohydrolasePyridine degradation intermediateHydrolysis of amide bond nih.gov

Chemical and Photo-Degradation Processes

In addition to microbial action, abiotic processes can contribute to the transformation of chlorinated pyridinylmethanol analogues in the environment. These processes are influenced by factors such as pH, temperature, and the presence of other reactive species.

Oxidative Degradation in Aqueous Solutions (e.g., Chlorine-Mediated)

Hydrolytic Cleavage Pathways

Hydrolysis can be a significant degradation pathway for certain substituted pyridines. For example, the nitrification inhibitor nitrapyrin is known to undergo hydrolysis in the environment. researchgate.net This process, along with microbial metabolism, contributes to its breakdown in soil. researchgate.net The rate and extent of hydrolysis are dependent on the specific chemical structure of the compound and the environmental conditions.

Advanced Analytical Methodologies for Identification and Characterization of Degradation Products

The identification and characterization of the degradation products of chlorinated pyridinylmethanol analogues are essential for a complete understanding of their environmental fate. A variety of advanced analytical techniques are employed for this purpose.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are fundamental separation techniques used in the analysis of pyridine and its derivatives. cdc.govhelixchrom.comnih.gov For enhanced sensitivity and specificity, these techniques are often coupled with mass spectrometry (MS). GC-MS is a common method for the determination of pyridine in environmental and biological samples. cdc.gov

For more complex matrices and for the analysis of metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool. researchgate.net Ultra-performance liquid chromatography (UPLC), which uses smaller particle size columns, offers improved resolution and speed compared to conventional HPLC and is increasingly used in metabolomics studies, including the analysis of drug metabolites. nih.govfrontiersin.org These UPLC-MS/MS methods allow for the sensitive and selective quantification of parent compounds and their metabolites in various samples. nih.govfrontiersin.orgnih.govrsc.org For instance, a UPLC-MS/MS assay has been developed for the simultaneous measurement of six cytochrome P450 probe drugs and their metabolites in human plasma and urine. nih.gov

Analytical Technique Application Advantages Reference
Gas Chromatography (GC-FID, GC-MS)Detection of pyridine in environmental and biological samplesHigh resolution and sensitivity cdc.govnih.gov
High-Performance Liquid Chromatography (HPLC)Separation of pyridine derivatives; analysis of metabolitesCompatible with liquid samples cdc.govhelixchrom.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Identification and quantification of drug metabolitesHigh sensitivity and specificity; structural elucidation researchgate.net
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Metabolomics; quantification of drugs and metabolites in complex matricesImproved resolution, speed, and sensitivity nih.govfrontiersin.org

Kinetic Studies of Degradation Processes and Modeling

Kinetic studies are crucial for predicting the persistence of compounds like chlorinated pyridinylmethanol analogues in the environment. These studies quantify the rates of degradation under various conditions and are used to develop models that simulate environmental fate.

The degradation of nitenpyram (B241), a neonicotinoid insecticide containing a chloropyridine moiety, by Ochrobactrum sp. strain DF-1 was found to be dependent on pH, temperature, and the initial concentration of the compound. nih.gov The optimal conditions for degradation were pH 7.0 and 30°C, with higher concentrations leading to a slower degradation rate. nih.gov In soil, the inoculation with strain DF-1 significantly enhanced the degradation of nitenpyram compared to uninoculated soil. nih.gov

Similarly, the biodegradation of pyridine by Bacillus aryabhattai strain NM1-A2 was well-described by a pseudo-first-order kinetics model. doaj.org The degradation of the nitrification inhibitor nitrapyrin is also influenced by management practices such as the timing, rate, and method of application, which affect its ultimate fate through sorption and degradation processes. researchgate.net

Compound Degradation Process Key Kinetic Findings Reference
NitenpyramMicrobial degradation by Ochrobactrum sp. strain DF-1Degradation rate is dependent on pH, temperature, and initial concentration. nih.gov
PyridineMicrobial degradation by Bacillus aryabhattaiFollows pseudo-first-order kinetics. doaj.org
NitrapyrinMicrobial and chemical degradation in soilFate is influenced by application method, rate, and timing. researchgate.net

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